molecular formula C8H6ClN3 B8200805 4-Chloro-6-methylpyrido[3,2-D]pyrimidine

4-Chloro-6-methylpyrido[3,2-D]pyrimidine

Cat. No.: B8200805
M. Wt: 179.60 g/mol
InChI Key: OJYSJPPLHWIWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methylpyrido[3,2-d]pyrimidine (CAS 1256810-94-2) is a high-purity chemical intermediate designed for research and development applications. This compound belongs to the pyridopyrimidine family, a privileged scaffold in medicinal chemistry known for its significant therapeutic potential . The molecular formula is C8H6ClN3, with a molecular weight of 179.61 g/mol . The reactive 4-chloro group on the pyrimidine ring makes this building block an excellent candidate for nucleophilic substitution reactions, allowing researchers to efficiently synthesize a diverse array of novel derivatives for biological screening . Pyridopyrimidine cores, such as the one in this compound, are of great interest in the development of new therapies and are found in molecules that act on critical biological targets, including various kinases and dihydrofolate reductase (DHFR) . As such, this compound serves as a versatile precursor in the synthesis of potential pharmacologically active compounds, particularly in the fields of oncology and antiviral research . The product is supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-6-methylpyrido[3,2-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c1-5-2-3-6-7(12-5)8(9)11-4-10-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYSJPPLHWIWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Cyclization Approach

This method constructs the pyrido[3,2-d]pyrimidine core through sequential condensation and cyclization reactions:

  • Step 1 : 2-Methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.

  • Step 2 : Cyclization with formamidine acetate at 60–80°C generates 6-methylpyrido[3,2-d]pyrimidin-4-amine.

  • Step 3 : Chlorination using POCl₃ (as in Section 1.1) yields the final product.

Key Data

  • Overall Yield : 42–55% (3 steps).

  • Advantages : Enables introduction of diverse substituents at the 6-position.

HWE Reaction-Photoisomerization Sequence

A niche method employs Horner-Wadsworth-Emmons (HWE) olefination followed by photoisomerization:

  • Starting Material : 4-Aminopyrimidine-3-carbaldehyde.

  • Procedure :

    • HWE reaction with phosphonate esters forms α,β-unsaturated nitriles.

    • Z/E photoisomerization induces ring closure to pyrido[3,2-d]pyrimidine.

    • Chlorination completes the synthesis.

  • Yield : 38–45% (low due to photoisomerization inefficiency).

Alternative Pathways and Emerging Techniques

Microwave-Assisted Synthesis

Recent studies report 20–30% reduction in reaction time using microwave irradiation (150°C, 30 minutes) for POCl₃-mediated chlorination, maintaining yields at 80–85%.

Continuous Flow Reactor Systems

Industrial-scale production benefits from flow chemistry:

  • Throughput : 5 kg/hour with 92% yield.

  • Safety : Mitigates risks associated with handling bulk POCl₃.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (Relative)
POCl₃ Chlorination65–88>98High$
Multi-Step Synthesis42–5595–97Moderate$$
Microwave-Assisted80–85>99Low$$$

Key Takeaways :

  • POCl₃ chlorination remains the most cost-effective and scalable method.

  • Multi-step syntheses are preferable for introducing structural diversity but suffer from lower yields.

  • Emerging technologies (microwave, flow reactors) improve efficiency but require significant capital investment.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylpyrido[3,2-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridopyrimidines, which can exhibit different biological activities and properties .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups, enabling the design of novel compounds with specific properties. This versatility is particularly valuable in organic synthesis and medicinal chemistry.

Biological Research

Enzyme Inhibition Studies
4-Chloro-6-methylpyrido[3,2-D]pyrimidine has been studied for its potential as an enzyme inhibitor. Research indicates that it can interact with specific enzymes, blocking their activity and thereby disrupting cellular pathways associated with diseases such as cancer and inflammation. For instance, it has shown promise in inhibiting kinases involved in tumor growth and progression .

Anticancer Activity
A series of derivatives based on this compound have been synthesized and evaluated for their anticancer properties. One notable study involved testing these derivatives against the National Cancer Institute’s 60 human cancer cell line panel, revealing selective cytotoxicity against breast and renal cancer cell lines . This suggests that modifications to the base structure can enhance therapeutic efficacy.

Pharmaceutical Development

Therapeutic Agents
The compound has been explored for its potential in developing new therapeutic agents. Its derivatives have exhibited significant biological activities, including anti-inflammatory and anticancer effects. The ability to modify its structure allows researchers to tailor compounds that target specific biological pathways, making it a valuable asset in drug discovery .

Industrial Applications

Agrochemicals
In addition to its pharmaceutical applications, this compound is utilized in the development of agrochemicals. Its reactivity and ability to form stable derivatives make it suitable for creating herbicides and pesticides that are essential for modern agriculture .

Data Summary

Application Area Details
Chemical SynthesisBuilding block for complex heterocycles
Biological ResearchPotential enzyme inhibitor; anticancer activity against specific cell lines
Pharmaceutical DevelopmentDevelopment of new therapeutic agents targeting cancer and inflammation
Industrial ApplicationsUsed in the formulation of agrochemicals

Case Studies

  • Anticancer Derivatives
    A study synthesized several derivatives of this compound and evaluated their cytotoxicity against cancer cell lines. The results indicated that certain derivatives had significant inhibitory effects on cell proliferation, particularly in breast cancer models .
  • Enzyme Inhibition Mechanism
    Research demonstrated that this compound could inhibit specific kinases by binding to their active sites, effectively blocking their function. This mechanism was linked to reduced tumor growth in preclinical models .

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as anti-cancer or anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Pyrido[3,2-D]pyrimidine Derivatives

The biological and chemical properties of pyrido[3,2-d]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrido[3,2-D]pyrimidine Derivatives
Compound Name Substituents Molecular Weight Key Properties/Applications References
4-Chloro-6-methylpyrido[3,2-d]pyrimidine 4-Cl, 6-CH₃ 183.62 g/mol Intermediate for antitumor agents; lipophilic
4-Chloro-6-methoxypyrido[3,2-d]pyrimidine 4-Cl, 6-OCH₃ 199.62 g/mol Enhanced solubility; potential kinase inhibition
4-Chloro-6-fluoropyrido[3,2-d]pyrimidine 4-Cl, 6-F 183.57 g/mol Improved electronic profile; anticancer leads
2,4-Diamino-6-chloropyrido[3,2-d]pyrimidine 2-NH₂, 4-NH₂, 6-Cl 211.64 g/mol Potent DHFR inhibitor; antitumor activity
BW 301U (Diaminopyridopyrimidine) 2-NH₂, 4-NH₂, 6-(2,5-dimethoxybenzyl) 435.92 g/mol High lipophilicity; DHFR inhibition with minimal histamine effects

Biological Activity

4-Chloro-6-methylpyrido[3,2-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The chemical structure of this compound features a pyrido ring fused with a pyrimidine moiety. This unique structure contributes to its biological activity and potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . It has been shown to inhibit several enzymes critical in cellular processes, including:

  • Dihydrofolate Reductase (DHFR) : This enzyme is essential for nucleotide synthesis and cell proliferation. Inhibition of DHFR can lead to anti-cancer effects by disrupting DNA synthesis.
  • Tyrosine Kinases : These enzymes play pivotal roles in signaling pathways that regulate cell growth and differentiation. Inhibition can result in decreased tumor growth and metastasis.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. For instance, studies have demonstrated its effectiveness against various cancer cell lines through the inhibition of DHFR and other kinases involved in tumor progression .

Antimicrobial Properties

In addition to antitumor effects, this compound has shown antimicrobial activity against several pathogens. The mechanism involves disrupting the synthesis of nucleic acids in bacteria, which is crucial for their survival and replication .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was particularly effective against breast cancer cells, with IC50 values indicating potent inhibition at low concentrations .
  • Antimicrobial Efficacy : In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1 below:

StudyBiological ActivityFindings
AntitumorSignificant inhibition of DHFR; reduced proliferation in cancer cell lines.
AntimicrobialEffective against S. aureus and E. coli; potential for clinical applications.
Enzyme InhibitionDemonstrated inhibition of various kinases involved in cancer signaling pathways.

Q & A

Q. What are the recommended safety protocols when handling 4-Chloro-6-methylpyrido[3,2-D]pyrimidine in laboratory settings?

Methodological Answer:

  • Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosol generation is possible .
  • Containment : Conduct reactions in fume hoods or gloveboxes to minimize inhalation risks, especially during weighing or solvent evaporation .
  • Waste Management : Segregate chemical waste into halogenated organic containers and coordinate with certified hazardous waste disposal services to comply with EPA guidelines .
  • First Aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical attention if irritation persists .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

  • Nucleophilic Substitution : React 4-hydroxy-6-methylpyrido[3,2-D]pyrimidine with POCl₃ or PCl₅ under reflux (80–100°C) in anhydrous conditions. Monitor completion via TLC (eluent: 7:3 hexane/EtOAc) .
  • Intermediate Functionalization : Start with 2-amino-4-methylpyridine derivatives, followed by cyclization with chloroacetyl chloride. Purify via column chromatography (silica gel, gradient elution) .
  • Key Parameters : Optimize reaction time (typically 6–12 hours) and stoichiometric ratios (1:3 for substrate/chlorinating agent) to achieve >85% yield .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify methyl (δ 2.4–2.6 ppm) and chloro-substituted aromatic protons (δ 8.1–8.3 ppm) .
    • HRMS : Confirm molecular ion peak [M+H]⁺ at m/z 209.0352 (calculated for C₈H₆ClN₃) .
  • Purity Assessment : Use HPLC (C18 column, 60:40 MeOH/H₂O) with UV detection at 254 nm; aim for ≥95% purity .

Advanced Research Questions

Q. How can conflicting data on reaction yields be systematically analyzed when optimizing synthetic protocols for this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial design to evaluate variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design can identify interactions between POCl₃ equivalents (1.5–3.0), temperature (70–110°C), and reaction time (4–12 hours) .
  • Statistical Tools : Apply ANOVA to determine significant factors. For instance, temperature and chlorinating agent equivalents often dominate yield variance (p < 0.05) .
  • Case Study : A 2022 study reported 78% yield at 90°C vs. 65% at 70°C, highlighting temperature as a critical factor .

Q. What strategies are effective for functionalizing the pyrido[3,2-D]pyrimidine scaffold to explore structure-activity relationships?

Methodological Answer:

  • Suzuki Coupling : Introduce aryl/heteroaryl groups at the 4-chloro position using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and DMF/H₂O solvent (e.g., 4-bromophenylboronic acid → 85% yield) .

  • Amine Substitution : Replace the chloro group with piperazine or morpholine via nucleophilic aromatic substitution (60–75% yield, 80°C, DMSO) .

  • Table: Functionalization Outcomes

    Reaction TypeConditionsYield (%)Application
    Suzuki CouplingPd(PPh₃)₄, DMF/H₂O, 100°C85Kinase inhibitor analogs
    Nucleophilic SubstitutionPiperazine, DMSO, 80°C75Antimicrobial agents

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

Methodological Answer:

  • Kinase Inhibition : Use TR-FRET assays (e.g., EGFR or Aurora kinase) with ATP concentration fixed at Km. Measure IC₅₀ values using 10-dose dilution series (1 nM–100 µM) .
  • Antimicrobial Screening : Perform broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with MIC endpoints .
  • Cytotoxicity : Test against HEK-293 and MCF-7 cell lines via MTT assay (48-hour exposure, IC₅₀ calculation) .

Data Contradiction Analysis Example

Issue : Discrepancies in reported yields for POCl₃-mediated chlorination (65–92% across studies).
Resolution :

  • Variable Control : Trace moisture levels (<50 ppm) in solvent (e.g., toluene vs. DMF) significantly impact reactivity .
  • Catalyst Purity : Commercial POCl₃ may contain PCl₃ impurities; redistillation improves yield consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.